molecular formula C5H8BrNO2 B2410566 3-bromo-N,N-dimethyl-2-oxopropanamide CAS No. 475294-58-7

3-bromo-N,N-dimethyl-2-oxopropanamide

Cat. No.: B2410566
CAS No.: 475294-58-7
M. Wt: 194.028
InChI Key: DKJXAHXCVHOLDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N,N-dimethyl-2-oxopropanamide is a chemical compound with the molecular formula C5H8BrNO2 and a molecular weight of 194.03 g/mol . It is characterized by the presence of a bromine atom, a dimethylamino group, and an oxo group attached to a propanamide backbone. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-bromo-N,N-dimethyl-2-oxopropanamide typically involves the bromination of N,N-dimethyl-2-oxopropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of a suitable catalyst to achieve high yields and purity .

Chemical Reactions Analysis

3-bromo-N,N-dimethyl-2-oxopropanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield amine derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to produce carboxylic acids and amines.

Common reagents used in these reactions include nucleophiles like amines, alcohols, and thiols, as well as oxidizing and reducing agents such as hydrogen peroxide and sodium borohydride .

Scientific Research Applications

3-bromo-N,N-dimethyl-2-oxopropanamide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 3-bromo-N,N-dimethyl-2-oxopropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the dimethylamino group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, preventing substrate binding and subsequent catalysis .

Properties

IUPAC Name

3-bromo-N,N-dimethyl-2-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrNO2/c1-7(2)5(9)4(8)3-6/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVOZWGHPSUSPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.